(4Z)-4-(morpholin-4-ylmethylidene)-2-phenylisoquinoline-1,3-dione
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Overview
Description
(4Z)-4-(morpholin-4-ylmethylidene)-2-phenylisoquinoline-1,3-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a morpholine ring attached to an isoquinoline core, which is further substituted with a phenyl group and a dione functionality. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(morpholin-4-ylmethylidene)-2-phenylisoquinoline-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of isoquinoline-1,3-dione with morpholine in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions. The phenyl group is usually introduced through a Friedel-Crafts acylation reaction, which involves the use of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-(morpholin-4-ylmethylidene)-2-phenylisoquinoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione functionality to diols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions include quinones, diols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4Z)-4-(morpholin-4-ylmethylidene)-2-phenylisoquinoline-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research has shown that derivatives of this compound may have therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (4Z)-4-(morpholin-4-ylmethylidene)-2-phenylisoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(4Z)-4-(piperidin-4-ylmethylidene)-2-phenylisoquinoline-1,3-dione: Similar structure but with a piperidine ring instead of a morpholine ring.
(4Z)-4-(pyrrolidin-4-ylmethylidene)-2-phenylisoquinoline-1,3-dione: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
The presence of the morpholine ring in (4Z)-4-(morpholin-4-ylmethylidene)-2-phenylisoquinoline-1,3-dione imparts unique chemical and biological properties compared to its analogs. The morpholine ring can enhance the compound’s solubility and bioavailability, making it a more effective candidate for certain applications.
Properties
IUPAC Name |
(4Z)-4-(morpholin-4-ylmethylidene)-2-phenylisoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-19-17-9-5-4-8-16(17)18(14-21-10-12-25-13-11-21)20(24)22(19)15-6-2-1-3-7-15/h1-9,14H,10-13H2/b18-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLOGFBQTGISQD-JXAWBTAJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C=C2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C=C\2/C3=CC=CC=C3C(=O)N(C2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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